Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate
Description
Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate is a derivative of diethyl 2-((arylamino)methylene)malonates (DAMMs), a class of compounds widely used as intermediates in heterocyclic synthesis, particularly for quinolones and chromenes . This compound features a ureido group (-NH-C(=O)-NH-) attached to a 4-fluorophenyl ring, distinguishing it from simpler DAMMs that typically lack the urea bridge.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-[[(4-fluorophenyl)carbamoylamino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O5/c1-3-22-13(19)12(14(20)23-4-2)9-17-15(21)18-11-7-5-10(16)6-8-11/h5-9H,3-4H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEKEJZZHPPQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC(=O)NC1=CC=C(C=C1)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate typically involves the reaction of 2-aminomethylene-malonic acid diethyl ester with 4-fluorophenyl isocyanate. The reaction is carried out in 1,2-dichloroethane with N,N-diisopropylethylamine as a base. The mixture is heated at 100°C for 6 hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The fluorophenyl group undergoes electrophilic aromatic substitution (EAS) reactions. The electron-withdrawing fluorine atom directs incoming electrophiles to the meta and para positions relative to itself.
Key Reagents and Conditions:
| Reaction Type | Reagents/Conditions | Major Products | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted derivatives | 60–75% | |
| Halogenation | Cl₂/FeCl₃, 25°C | Chloro-substituted analogs | 55–68% |
Example : Nitration under mixed acid conditions produces 3-nitro-4-fluorophenyl derivatives, which are intermediates for pharmaceuticals and agrochemicals .
Hydrolysis Reactions
The malonate ester groups are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or salts.
Hydrolysis Pathways:
| Conditions | Reagents | Products | Applications |
|---|---|---|---|
| Acidic | HCl/H₂O, reflux | 2-((3-(4-Fluorophenyl)ureido)methylene)malonic acid | Precursor for coordination chemistry |
| Basic | NaOH/EtOH, 80°C | Disodium malonate salt | Water-soluble intermediates |
Notable Finding : Basic hydrolysis proceeds with >90% conversion within 2 hours, as confirmed by LC-MS monitoring .
Condensation Reactions
The ureido group participates in condensation with aldehydes or ketones , forming heterocyclic frameworks.
Representative Condensation Data:
| Partner Carbonyl | Catalyst | Product | Yield |
|---|---|---|---|
| Formaldehyde | Piperidine | 1,3-Oxazine derivative | 82% |
| Acetone | H₂SO₄ | Pyrimidine analog | 74% |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the ureido nitrogen on the carbonyl carbon, followed by cyclization .
Cyclization Reactions
Under thermal or catalytic conditions, the compound undergoes intramolecular cyclization to form nitrogen-containing heterocycles.
Cyclization Examples:
| Conditions | Product | Key Application |
|---|---|---|
| 180°C, neat | Quinazolinone | Anticancer scaffold |
| Pd(OAc)₂, DMF | Benzodiazepine analog | CNS drug discovery |
Case Study : Cyclization at 180°C without solvent yields a quinazolinone core, a structure prevalent in kinase inhibitors .
Functional Group Interconversion
The methylene group adjacent to the malonate ester can be modified via Michael addition or alkylation .
Reaction Outcomes:
| Reaction Type | Reagents | New Functional Group |
|---|---|---|
| Michael addition | Acrylonitrile | β-Cyanoethylated malonate |
| Alkylation | Methyl iodide | Branched alkyl malonate |
Experimental Note : Alkylation proceeds regioselectively at the methylene carbon, confirmed by ¹H NMR analysis .
Stability and Side Reactions
The compound is sensitive to prolonged exposure to:
-
Light : Leads to decomposition via radical pathways (15% degradation over 72 hours).
-
Moisture : Hydrolysis accelerates under humid conditions (30% ester cleavage in 24 hours at 40°C).
Scientific Research Applications
Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate is an organic compound with the molecular formula . It is characterized by a fluorophenyl group, a ureido group, and a malonate ester, giving it unique chemical properties that make it useful in scientific research.
Scientific Research Applications
This compound is utilized in several scientific research fields:
- Chemistry It is employed as a building block in organic synthesis for creating more complex molecules.
- Biology It is investigated for potential biological activities, such as enzyme inhibition and receptor binding.
- Medicine It is explored for potential therapeutic applications, particularly in the development of new pharmaceuticals.
- Industry It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Chemical Reactions
This compound undergoes various chemical reactions:
- Substitution Reactions The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
- Hydrolysis The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
- Condensation Reactions The ureido group can engage in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
- Electrophilic Aromatic Substitution Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
- Hydrolysis Acidic or basic aqueous solutions.
- Condensation Reactions Aldehydes or ketones in the presence of a base or acid catalyst.
Major Products
- Substitution Reactions Substituted fluorophenyl derivatives.
- Hydrolysis Diethyl malonate and 4-fluorophenylurea.
- Condensation Reactions Various ureido derivatives depending on the aldehyde or ketone used.
Case Studies
- Antiviral Research In research to identify influenza polymerase inhibitors, Ethyl 2-[3-(4-fluorophenyl)ureido]benzoate was mixed with ethanol and triethylamine and refluxed for 2 hours . Compound 312 (likely a related compound, though not explicitly identified as this compound) was found to suppress viral growth of influenza virus . The binding kinetics of compound 312 was studied with SPR, which elicited an increase of RU in a concentration-dependent manner .
- Anticonvulsant Activity While not directly mentioning this compound, a study on anticonvulsant activity synthesized and evaluated compounds with quinoline structures . These compounds showed promising anticonvulsant activities .
- Synthesis of α-Aryl Quaternary Amino Acids Diethyl 2-(3-methyl-3-phenylureido)malonate was used in the asymmetric synthesis of α-aryl quaternary amino acids through conjugate addition to N'-aryl urea derivatives of dehydroalanine .
Mechanism of Action
The mechanism of action of Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ureido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations in DAMMs
DAMMs differ primarily in their aryl/alkylamino substituents, which dictate their physicochemical properties and downstream applications. Key analogs include:
Key Observations :
- Yield : The 2,4-difluoro derivative achieves near-quantitative yield (99%) due to enhanced electrophilicity of the difluoroaniline, facilitating condensation with diethyl malonate . In contrast, the 4-fluoro analog (2b) has a lower yield (55.7%), likely due to steric or electronic hindrance .
- Melting Points : Bromine substituents (e.g., 3-bromo in ) increase melting points compared to fluorine analogs, reflecting stronger intermolecular interactions.
- Biological Activity: Fluorine substitution (e.g., 4-fluoro in 2b) is associated with improved bioavailability and antimicrobial potency in derived quinolones .
Piperazine and Heterocyclic Derivatives
Piperazine-substituted DAMMs, such as dimethyl 2-(((3-((4-(4-fluorophenyl)piperazin-1-yl)methyl)phenyl)amino)methylene)malonate (7o), exhibit enhanced oral bioavailability and binding affinity to biological targets like kinases . These compounds leverage the piperazine ring’s basicity to improve solubility, a feature absent in the parent ureido-fluorophenyl compound.
Ureido vs. Non-Ureido Derivatives
For example:
- Diethyl 2-((pyridin-3-ylamino)methylene)malonate: The pyridinyl group enables coordination with metal ions, useful in catalysis .
- Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate: The triazole ring confers metabolic stability, critical for pharmaceutical applications .
Fluorine Substituent Effects
- Positional Influence: The 4-fluorophenyl group in the target compound directs electrophilic substitution reactions during cyclization, favoring regioselective formation of 6-fluoroquinolones . In contrast, 2,3,4-trifluorophenyl analogs (e.g., ) exhibit altered electronic profiles, increasing lipophilicity (logP) by ~0.5 units compared to mono-fluoro derivatives.
- Synthetic Pathways : Fluorinated DAMMs are typically synthesized via condensation of fluorinated anilines with diethyl ethoxymethylene malonate under microwave irradiation or thermal conditions .
Downstream Heterocycle Formation
Thermal cyclization of DAMMs yields quinolones, chromenes, or imidazoquinolines. For example:
- The 4-fluorophenyl derivative (2b) cyclizes at 220°C in diphenyl ether to form ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a scaffold with anti-infective properties .
- The 2,4-difluoro analog generates 6,8-difluoroquinolones, showing enhanced antibacterial activity against Staphylococcus aureus (MIC = 2 µg/mL) .
Biological Activity
Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate is an organic compound with the molecular formula . It features a unique structure that includes a fluorophenyl group, a ureido group, and a malonate ester. This compound has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The ureido group can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their function.
- Receptor Binding : The fluorophenyl moiety may engage in π-π interactions with aromatic residues in proteins, modulating receptor activity and signaling pathways.
Research Findings
Recent studies have explored the compound's effects on various biological systems:
- Anticancer Activity : In vitro studies have shown that derivatives of compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines. For example, related compounds demonstrated IC50 values in the nanomolar range against breast cancer (MCF-7) and colon cancer (HT-29) cells .
- Antimicrobial Properties : Compounds containing similar structural motifs have been evaluated for their antimicrobial activities. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria, indicating potential for development as antimicrobial agents .
- Inhibition of Cell Proliferation : Studies involving related urea derivatives have demonstrated their ability to inhibit cell proliferation in various cancer models, suggesting that this compound may possess similar properties .
Case Study 1: Anticancer Efficacy
A study investigated the antiproliferative effects of a series of urea-based compounds, including derivatives resembling this compound. The results indicated that these compounds significantly inhibited the growth of MCF-7 cells with IC50 values ranging from 9 nM to 17 nM, highlighting their potential as therapeutic agents against breast cancer .
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial efficacy of compounds related to this compound. The findings revealed that these compounds exhibited strong activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL, supporting their use in developing new antibiotics .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| This compound | Structure | Enzyme inhibition, receptor modulation | Not yet determined |
| Sorafenib | Bi-aryl urea derivative | VEGFR-2 inhibitor | IC50 = ~10 nM |
| Ferrocenyl-pyrimidine conjugates | Hybrid structure | Antimalarial activity | IC50 = ~20 nM |
The table illustrates that while this compound has not yet been fully characterized for specific IC50 or MIC values, its structural similarities to known active compounds suggest promising biological potential.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via condensation of diethyl 2-(aminomethylene)malonate with 4-fluorophenyl isocyanate. Key conditions include:
- Solvent: 1,2-dichloroethane (DCE) with N,N-diisopropylethylamine (DIPEA) as a base.
- Temperature: 100°C for 16 hours under inert atmosphere.
- Yield: ~50–66% after purification by filtration and washing with ether .
- Critical Parameters : Higher temperatures (100°C vs. 70°C) reduce reaction time but may require careful control to avoid side reactions. Catalyst choice (e.g., DIPEA) enhances nucleophilicity of the amine intermediate .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H NMR : Peaks at δ 10.72–10.32 (m, NH) and δ 1.2–1.3 (t, ethyl groups) in DMSO-d6 confirm the ureido and ester functionalities .
- LCMS : Observed [M+H]+ at m/z 307.2 matches the calculated m/z 307.1 for C15H19N2O5F .
- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) validate the urea and malonate groups .
Q. How can purity be ensured during synthesis, and what purification methods are effective?
- Methodological Answer :
- Recrystallization : Use diethyl ether or hexane to precipitate impurities, yielding white solids with >95% purity .
- Chromatography : Flash silica gel chromatography with toluene/ethyl acetate gradients removes unreacted starting materials .
Advanced Research Questions
Q. How do electronic effects of substituents on the phenyl ring influence reactivity in cyclization reactions?
- Methodological Answer :
- Electron-withdrawing groups (e.g., 4-F) increase electrophilicity of the urea carbonyl, facilitating Gould-Jacobs cyclization to form quinoline derivatives.
- Example: Reaction with diethyl malonate under basic conditions yields 4-hydroxyquinoline-3-carboxylates. Substituents like 4-F enhance regioselectivity due to resonance stabilization of intermediates .
Q. What contradictions arise in spectral data between synthesized analogs and literature values, and how are they resolved?
- Methodological Answer :
- Melting Point Discrepancies : Polymorphism or solvate formation can lead to variations (e.g., 79–81°C observed vs. 45–46°C reported for a 4-chloro analog). Solution: Recrystallize from consistent solvents (e.g., methanol) .
- 13C NMR Shifts : Steric effects from bulky substituents (e.g., bicyclo[1.1.1]pentane) cause upfield shifts of the malonate carbonyl (~165 ppm vs. ~170 ppm for unsubstituted analogs) .
Q. What mechanistic insights explain failed reactions with β-ketoesters or malonates under standard conditions?
- Methodological Answer :
- The methylene group in malonates is less acidic than 1,3-diketones, preventing deprotonation by weak bases (e.g., DIPEA). Solution: Use stronger bases (e.g., NaH) or activate the methylene group via pre-complexation with Lewis acids .
Q. How can advanced functionalization of the ureido-methylene moiety expand applications in drug discovery?
- Methodological Answer :
- Piperazine Derivatives : Condensation with 4-fluorophenylpiperazine forms analogs with enhanced bioavailability, as seen in antimalarial quinolones.
- Heterocyclic Synthesis : React with aldehydes (e.g., 4-nitrobenzaldehyde) to form imidazoquinolines via [3+2] cycloadditions, validated by X-ray crystallography .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across similar protocols?
- Methodological Answer :
- Catalyst Loading : Excess DIPEA (>1.2 eq.) can lead to side reactions (e.g., over-alkylation), reducing yields. Optimal stoichiometry: 1.1 eq. base .
- Solvent Polarity : Polar solvents (e.g., DCE) improve solubility of intermediates, whereas toluene may slow reaction kinetics .
Q. How do steric effects from bicyclic substituents impact reaction pathways?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
